5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine
Description
Chemical Structure: The compound 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine consists of a 1,2,3-triazole core substituted with a methyl group at position 5 and a benzyl group bearing a para-trifluoromethyl substituent at position 1.
The hydrochloride salt form (CAS: 1057692-11-1) is commercially available .
Applications:
1,2,3-Triazol-4-amine derivatives are widely explored in medicinal chemistry and materials science due to their stability and versatility in forming hydrogen bonds. The trifluoromethyl group in this compound may enhance lipophilicity and metabolic stability, making it relevant for drug discovery .
Properties
IUPAC Name |
5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4/c1-7-10(15)16-17-18(7)6-8-2-4-9(5-3-8)11(12,13)14/h2-5H,6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUIRVCPINOZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1528795-75-6 | |
| Record name | 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can catalyze the conversion of dihydroorotate to orotate with quinone as an electron acceptor. This suggests that 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities. This suggests that this compound might affect multiple biochemical pathways and have downstream effects on a variety of biological processes.
Result of Action
Similar compounds have been found to display a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. This suggests that this compound might have similar effects.
Action Environment
It’s known that the rate of reaction of similar compounds can be influenced by differences in electronegativity. This suggests that environmental factors might also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, this compound has been shown to bind to specific protein receptors, modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased cell proliferation and survival. Furthermore, it has been reported to upregulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the active site of certain enzymes, inhibiting their activity and preventing the formation of reactive oxygen species. Additionally, it can activate transcription factors that regulate the expression of genes involved in cellular stress responses, thereby modulating the cell’s overall response to environmental stressors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation rates and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when evaluating the biochemical and cellular impacts of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhanced antioxidant defense and improved cellular function. At higher doses, this compound can induce toxic effects, including oxidative damage, inflammation, and apoptosis. These findings underscore the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glutathione. These metabolic processes result in the formation of water-soluble metabolites that can be readily excreted from the body. Additionally, this compound has been shown to influence metabolic flux, altering the levels of key metabolites involved in energy production and redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells and subsequent distribution to various cellular compartments. Additionally, this compound can bind to plasma proteins, influencing its bioavailability and accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, this compound has been observed to accumulate in the mitochondria, where it modulates mitochondrial function and influences cellular energy metabolism. The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments.
Biological Activity
5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of 285.22 g/mol. The compound features a triazole ring that is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, derivatives similar to this compound showed moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy.
Anticancer Properties
Triazole compounds have been investigated for their anticancer activities. A study highlighted the role of substituted triazoles in inhibiting cancer cell proliferation. The specific compound's mechanism involves interference with cellular signaling pathways crucial for tumor growth .
Case Study: Antivascular Activity
A notable case study demonstrated the effectiveness of triazole derivatives in targeting vascular endothelial growth factor (VEGF) pathways. The compound exhibited promising results in inhibiting angiogenesis in vitro, suggesting potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is heavily influenced by their structural components. The following table summarizes key findings regarding the structure-activity relationship of similar compounds:
| Compound | Substituent | Activity | Reference |
|---|---|---|---|
| Compound A | Trifluoromethyl | Moderate Antimicrobial | |
| Compound B | Methoxy | High Anticancer | |
| Compound C | Hydroxy | Low Antivascular |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate azoles with substituted phenyl derivatives under controlled conditions to ensure high yield and purity. Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. Compounds similar to 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine have been investigated for their ability to inhibit tumor cell growth. Studies have shown that modifications in the triazole ring can enhance biological activity against various cancer types, making this compound a candidate for further development in cancer therapeutics .
Antimicrobial Properties
Triazole compounds are known for their antimicrobial activity. The specific structure of this compound allows it to interact with microbial enzymes and disrupt cellular processes. This property has led to its exploration as a potential agent against bacterial and fungal infections .
Neurological Applications
There is emerging evidence suggesting that triazole derivatives can influence neurological pathways. The unique trifluoromethyl group may enhance lipophilicity, allowing better penetration through the blood-brain barrier. This feature positions the compound as a candidate for developing treatments for neurodegenerative diseases .
Agricultural Applications
Pesticidal Activity
The compound's structural features suggest potential use as a pesticide or herbicide. Research indicates that triazole derivatives can act as fungicides due to their ability to inhibit fungal growth by interfering with sterol biosynthesis . Field trials are necessary to evaluate the effectiveness and safety of this compound in agricultural settings.
Plant Growth Regulation
Some studies have indicated that triazoles can act as plant growth regulators. The application of such compounds could enhance crop yield and resilience against environmental stressors by modulating hormonal pathways within plants .
Materials Science
Polymer Synthesis
The functional groups present in this compound can be utilized in the synthesis of novel polymers with specific properties. The incorporation of triazole units into polymer backbones may enhance thermal stability and mechanical strength, making them suitable for advanced material applications .
Nanotechnology
In nanotechnology, triazole compounds are being explored for their ability to stabilize nanoparticles and enhance their properties for drug delivery systems. The unique chemical interactions provided by the triazole ring could improve the biocompatibility and efficacy of nanoparticle-based therapies .
Analytical Chemistry
Chemical Sensors
The compound's ability to form complexes with metal ions makes it a candidate for developing chemical sensors. Its selective binding properties can be harnessed to create sensors for detecting heavy metals or other pollutants in environmental samples .
Chromatographic Applications
Due to its distinct chemical structure, this compound can be used as a stationary phase or modifier in chromatographic techniques. This application could improve separation efficiency for complex mixtures in analytical laboratories .
Comparison with Similar Compounds
Amine vs. Azo Derivatives :
- Amine Derivatives : The primary amine at position 4 (as in the target compound) enables nucleophilic reactions, such as acylation or sulfonation, to form prodrugs or conjugates .
- Azo Derivatives : Compounds like 4-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(phenyldiazenyl)thiazol-2-amine (26a) incorporate azo groups, expanding UV-Vis absorbance for analytical or photodynamic applications .
Thiazole Hybrids :
The target compound’s triazol-4-amine moiety has been fused with thiazole rings (e.g., compound 26a) to create heterocyclic systems with enhanced antimicrobial or anticancer activity .
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-(trifluoromethyl)benzyl azide and 5-methyl-1H-1,2,3-triazol-4-amine precursors. Key optimization steps include:
- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation .
- Catalyst Loading: Use 5–10 mol% Cu(I) to maximize regioselectivity .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
Q. How should researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
-
NMR Spectroscopy: Compare and NMR shifts with DFT-predicted values. For example, the triazole C4-amine proton typically resonates at δ 5.8–6.2 ppm, while the trifluoromethyl group appears as a singlet at δ 120–125 ppm in NMR .
-
X-ray Crystallography: Use SHELXL for refinement . Key metrics:
Parameter Expected Range R-factor < 0.05 C–C bond lengths 1.45–1.55 Å Triazole ring planarity RMSD < 0.02 Å
Advanced Research Questions
Q. How can discrepancies between DFT-calculated and experimentally observed structural parameters (e.g., bond lengths, angles) be resolved?
Methodological Answer: Discrepancies often arise from crystal packing effects or basis set limitations. Mitigation strategies:
- Basis Set Selection: Use 6-311G(d,p) for improved accuracy in trifluoromethyl group geometry .
- Intermolecular Interactions: Analyze hydrogen bonds (e.g., N–H⋯N, C–H⋯F) via Hirshfeld surfaces. For example, in , intramolecular C–H⋯N bonds stabilized an S(6) motif, reducing DFT/experimental deviations by 0.05 Å .
- Thermal Motion Correction: Apply TLS parameterization in SHELXL to account for anisotropic displacement .
Q. What strategies are effective in resolving twinned or poorly diffracting crystals of this compound?
Methodological Answer:
- Crystal Growth: Use slow evaporation from DMF/water (1:3) to minimize twinning .
- Data Processing: In SHELXL, apply TWIN and BASF commands to model twin domains. For severe cases, use the HKLF5 format .
- Space Group Validation: Check for missed symmetry (e.g., monoclinic vs. triclinic) using PLATON’s ADDSYM .
Q. How can researchers evaluate the compound’s potential bioactivity, and what assays are suitable for preliminary screening?
Methodological Answer:
- Antimicrobial Testing: Use broth microdilution (MIC) assays against S. aureus and E. coli. Reference compounds (e.g., ciprofloxacin) should show MIC < 2 µg/mL, while triazole derivatives in exhibited MICs of 8–32 µg/mL .
- Enzyme Inhibition: Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC values < 10 µM suggest pharmacological potential .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats. The compound’s amine group may cause skin irritation .
- Waste Disposal: Neutralize with 10% acetic acid before incineration. Avoid aqueous release due to trifluoromethyl persistence .
- Spill Management: Absorb with vermiculite, then treat with 5% NaOH solution .
Conflict Resolution in Data
Q. How should researchers address contradictions between spectroscopic data and computational models?
Methodological Answer:
- Solvent Effects: Re-run NMR in DMSO-d to mimic DFT’s gas-phase approximation .
- Dynamic Effects: Use molecular dynamics (MD) simulations to account for conformational flexibility. In , MD reduced NMR shift errors by 0.3 ppm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
